GNE-140 racemic

Übersicht

Beschreibung

GNE-140 racemic is a novel potent lactate dehydrogenase (LDHA) inhibitor . It is used for research purposes only .

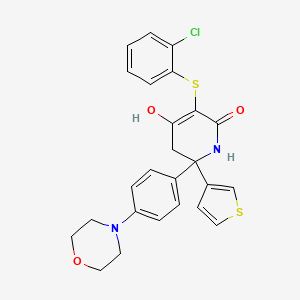

Molecular Structure Analysis

The molecular formula of GNE-140 racemic is C25H23ClN2O3S2 . The exact mass is 498.08 and the molecular weight is 499.04 .Chemical Reactions Analysis

In lyophilized form, GNE-140 racemic is stable. In solution, it should be stored at -20ºC and used within a certain period to prevent loss of potency . It’s recommended to avoid multiple freeze/thaw cycles .Physical And Chemical Properties Analysis

GNE-140 racemic is a white to beige powder . It is soluble in DMSO . The chemical should be stored lyophilized at -20ºC .Wissenschaftliche Forschungsanwendungen

hLDHA Inhibition

GNE-140 is a potent inhibitor of human lactate dehydrogenase A (hLDHA), an enzyme that plays a crucial role in the last step of glycolysis, converting pyruvate to lactate . This enzyme is overexpressed in various human cancer tissues and promotes acidification of the extracellular matrix (ECM), tumor invasion, and metastasis . Therefore, hLDHA is considered a promising target for the development of antitumor drugs .

Cancer Proliferation

GNE-140 affects glycolysis-dependent cancer proliferation . It has been shown to inhibit the proliferation and lactate production of MiaPaCa-2 cells at low concentrations . However, due to rapid clearance, GNE-140 is ineffective against MIA PaCa-2 tumor growth .

Structure Simplification

Researchers have been working on simplifying the structure of GNE-140 . They designed and synthesized 19 simple analogues with a pyrimidone, pyranone, or pyridone core . Although the pyrimidone core had a weak contribution to hLDHA inhibition, compounds with pyranone or pyridone core exhibited better anti-hLDHA activity .

Selective Inhibition

One of the pyridone-bearing compounds, 1c, showed significant selective inhibition of hLDHA over hLDHB . This selectivity is important as it allows for targeted inhibition of the enzyme without affecting other similar enzymes .

Lung Cancer Cell Inhibition

The compound 1c also showed inhibition on the lactate production of lung cancer cell A549 . This indicates its potential application in the treatment of lung cancer .

Chemical Research

GNE-140 is used in chemical research due to its complex chiral dihydropyridone-based structure . Its synthesis is relatively difficult, which hinders its further structure-activity relationship exploration .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFXXEIVBZJOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GNE-140 racemic | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)

![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)

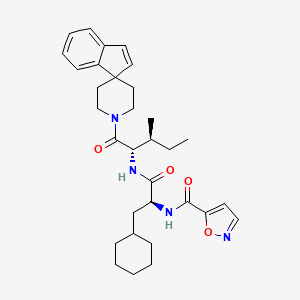

![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)

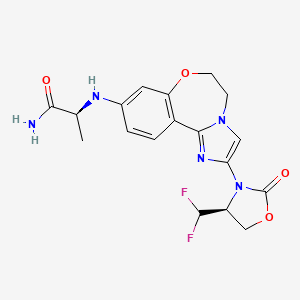

![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)

![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)